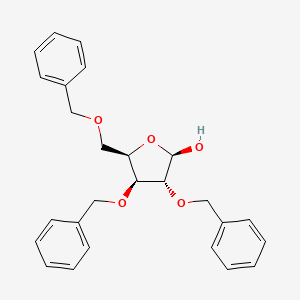

2,3,5-Tri-O-benzyl-beta-D-xylofuranose

Description

Significance of Furanose Structures in Glycoscience

Carbohydrates that possess a five-membered ring system, composed of four carbon atoms and one oxygen atom, are known as furanoses. numberanalytics.comwikipedia.org The name is derived from the structural similarity to the oxygen heterocycle furan, though the furanose ring itself lacks double bonds. wikipedia.org These structures are a fundamental aspect of carbohydrate chemistry, significantly influencing the properties and functions of the sugars they constitute. numberanalytics.com

Furanose rings are integral components of numerous biologically vital molecules. numberanalytics.com Perhaps the most prominent examples are the nucleic acids, RNA (ribonucleic acid) and DNA (deoxyribonucleic acid), which feature ribose and deoxyribose sugars, respectively, in their furanose form as part of the backbone. numberanalytics.com This structural feature is central to the stability and functionality of genetic material. numberanalytics.com

In solution, monosaccharides exist in an equilibrium between their open-chain aldehyde or ketone form and their cyclic forms. masterorganicchemistry.com The formation of the furanose ring occurs when a hydroxyl group attacks the carbonyl carbon, creating a cyclic hemiacetal (in aldoses) or hemiketal (in ketoses). masterorganicchemistry.com While six-membered pyranose rings are often more stable, the five-membered furanose rings are more flexible and can adopt a wider array of conformations. numberanalytics.com This flexibility can impact cellular processes, including cell signaling and interactions. numberanalytics.com The interconversion between furanose and pyranose forms can occur through the open-chain structure, leading to complex equilibria in sugar solutions.

Role of O-Benzyl Ethers as Protecting Groups in Carbohydrate Synthesis

The synthesis of complex carbohydrates and glycoconjugates is a challenging field that relies heavily on the use of protecting groups to temporarily mask reactive functional groups. Among the various options, benzyl (B1604629) (Bn) ethers are one of the most important and widely used protecting groups for hydroxyl functions in carbohydrate chemistry. nih.govacs.org

The utility of benzyl ethers stems from their remarkable stability across a wide range of reaction conditions, including both acidic and basic environments. wiley-vch.de This stability allows for subsequent chemical modifications at other positions of the carbohydrate scaffold without affecting the benzylated hydroxyl groups. Direct regioselective benzylation of polyols is not common, but these groups are invaluable for protecting hydroxyls during multi-step syntheses. nih.gov

The removal of benzyl ethers, or debenzylation, is typically achieved under mild conditions via catalytic hydrogenation, a process that is generally compatible with many other functional groups found in complex molecules. wiley-vch.denih.gov This reliable method for both introduction and removal makes benzyl ethers a cornerstone of modern synthetic carbohydrate chemistry, enabling the construction of intricate oligosaccharides and glycomimetics. acs.orgnih.govrsc.org

Overview of 2,3,5-Tri-O-benzyl-D-xylofuranose as a Synthetic Intermediate

2,3,5-Tri-O-benzyl-D-xylofuranose is a key derivative of D-xylose, a pentose (B10789219) sugar. In this compound, the hydroxyl groups at the C2, C3, and C5 positions of the xylofuranose (B8766934) ring are protected as benzyl ethers. This strategic protection renders the anomeric hydroxyl group at the C1 position as the primary site for further reaction, making the compound an exceptionally useful building block, or synthetic intermediate, in organic synthesis. mdpi.comresearchgate.net

Its primary role is as a precursor in chiron approaches, where a readily available chiral molecule (in this case, D-xylofuranose) is used to synthesize more complex target molecules. researchgate.net Specifically, it has been employed in the synthesis of glycomimetics, which are molecules that mimic the structure of carbohydrates and can modulate the activity of carbohydrate-processing enzymes. mdpi.com It is also a valuable precursor for creating iminosugars, a class of compounds that have gained significant interest for their therapeutic potential. mdpi.combohrium.com

The synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose typically starts from D-xylose and involves a multi-step process. One reported synthesis involves the conversion of D-xylose into a methyl xylofuranoside, followed by benzylation of the free hydroxyl groups and subsequent hydrolysis of the methyl glycoside to yield the target compound as a mixture of anomers (α and β). mdpi.comresearchgate.net

Data and Research Findings

Chemical and Physical Properties

The properties of 2,3,5-Tri-O-benzyl-beta-D-xylofuranose have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | nih.gov |

| Molecular Weight | 420.5 g/mol | nih.gov |

| IUPAC Name | (2R,3R,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | nih.gov |

| Monoisotopic Mass | 420.19367399 Da | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

This data is computationally generated.

Research Findings on Synthesis and Characterization

Detailed research has been conducted on the synthesis and structural analysis of 2,3,5-Tri-O-benzyl-D-xylofuranose.

| Research Focus | Key Findings | Reference |

| Synthesis | A three-step synthesis from D-xylose was developed, yielding 2,3,5-tri-O-benzyl-α,β-D-xylofuranose with a 29% overall yield. The process involved formation of a methyl glycoside, benzylation with benzyl bromide and NaH, and subsequent acid hydrolysis. mdpi.com | mdpi.com |

| Crystallization & Structure | Crystallization of the anomeric mixture allowed for the isolation of the alpha anomer with a minor (ca. 10%) contamination of the beta anomer. The crystal structure of the alpha anomer was determined at 100 K. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Anomeric Mixture | In a CDCl₃ solution, the α/β anomeric ratio was determined to be approximately 2:3. mdpi.com | mdpi.com |

| NMR Spectroscopy | The structure of the compound (as an α/β mixture) was assigned using 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC) NMR experiments. mdpi.com | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-XDZVQPMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Tri O Benzyl Beta D Xylofuranose

Synthesis from D-Xylose Precursors

The most common and well-documented pathway to synthesize 2,3,5-Tri-O-benzyl-D-xylofuranose begins with the readily available monosaccharide, D-xylose. This process transforms the precursor through several key chemical reactions to yield the desired protected furanose.

Multi-step Conversion Strategies

Formation of Methyl Xylofuranoside: The process begins by treating D-xylose with a mixture of dry methanol (B129727) and acetyl chloride. This reaction, when heated, favors the formation of the five-membered furanose ring structure over the more stable pyranose form, yielding methyl α,β-D-xylofuranoside. mdpi.comresearchgate.net The reaction mixture is then neutralized, often with a basic resin. mdpi.com

Benzylation: The crude methyl α,β-D-xylofuranoside is then subjected to benzylation. This step protects the free hydroxyl groups at the C-2, C-3, and C-5 positions. The reaction is carried out using benzyl (B1604629) bromide and a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). mdpi.com This results in the formation of methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Hydrolysis: The final step is the hydrolysis of the methyl glycoside at the anomeric (C-1) position. The compound is treated with a mixture of glacial acetic acid and aqueous hydrochloric acid (HCl) under heat. mdpi.commdpi.com This carefully controlled acidic hydrolysis cleaves the methyl group, yielding the target 2,3,5-tri-O-benzyl-α,β-D-xylofuranose as a mixture of anomers. mdpi.com

| Step | Reactants | Reagents | Key Transformation |

| 1 | D-Xylose | Methanol, Acetyl Chloride | Formation of methyl α,β-D-xylofuranoside |

| 2 | Methyl α,β-D-xylofuranoside | Benzyl bromide, Sodium hydride, DMF | Benzylation of C-2, C-3, and C-5 hydroxyls |

| 3 | Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside | Acetic acid, Aqueous HCl | Hydrolysis of the anomeric methyl group |

Anomeric Mixture Formation and Isolation of β-Anomer

The synthesis invariably produces a mixture of the alpha (α) and beta (β) anomers. The anomeric ratio of α to β has been reported to be approximately 2:3 in a chloroform solution at 25 °C. mdpi.com While the mixture can be used in subsequent reactions, isolation of a specific anomer is often required. Crystallization techniques have been successfully employed to isolate the alpha anomer with only minor contamination (around 10%) from the beta form. mdpi.commdpi.com The separation of the β-anomer, which is the subject of this article, typically requires chromatographic methods.

Selective Benzylation Procedures

Direct selective benzylation of D-xylose to obtain the desired furanose derivative is complex due to the presence of multiple hydroxyl groups with similar reactivity. Therefore, strategies often rely on indirect methods where the ring structure is first established to guide the regioselectivity of the protection.

Regioselective Protection Strategies

Regioselective protection involves the sequential protection of specific hydroxyl groups on the sugar backbone. In the context of synthesizing D-xylofuranose derivatives, a common strategy is to first form a cyclic acetal, such as 1,2-O-isopropylidene-α-D-xylofuranose, from D-xylose. mdpi.comnih.gov This intermediate protects the hydroxyl groups at C-1 and C-2, leaving the C-3 and C-5 hydroxyls available for subsequent reactions, such as benzylation. After the desired positions are protected, the initial protecting group (e.g., the isopropylidene group) can be removed and further modifications can be made. This multi-step protection-deprotection sequence allows for precise control over which positions are benzylated.

Optimized Reaction Conditions and Reagents

For the widely used multi-step synthesis starting from D-xylose, specific reaction conditions have been optimized to maximize yield and purity.

| Reaction | Reagents & Solvents | Temperature | Duration |

| Methyl Furanoside Formation | D-Xylose, dry Methanol, Acetyl Chloride | 30 °C | 3.5 hours |

| Benzylation | Sodium hydride (60% dispersion), Anhydrous DMF, Benzyl bromide | 0 °C to room temperature | 20 hours |

| Hydrolysis | Glacial acetic acid, 1 M aqueous HCl | 80 °C then 100 °C | 17 hours then 4 hours |

Alternative Synthetic Approaches to D-Xylofuranose Derivatives

While the conversion from D-xylose is a primary route, other methodologies exist for synthesizing various D-xylofuranose derivatives, which could be adapted to produce the target compound.

One significant alternative involves the use of 1,2-O-isopropylidene-α-D-xylofuranose as a key intermediate. nih.gov This compound can be synthesized from D-xylose and serves as a versatile building block. The C-3 and C-5 hydroxyls are free for modification, allowing for the introduction of benzyl groups or other functionalities.

Purification and Anomeric Separation Techniques for Benzylated Xylofuranoses

The isolation and purification of specific anomers of benzylated xylofuranoses are critical steps following their synthesis. The process typically yields a mixture of α and β anomers, necessitating effective separation techniques. The methodologies employed often exploit the subtle differences in the physical and chemical properties of the anomers.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of 2,3,5-tri-O-benzyl-D-xylofuranose from crude reaction mixtures. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, allowing for the removal of impurities and, in some cases, the separation of anomers.

For the mixture of α and β anomers of 2,3,5-tri-O-benzyl-D-xylofuranose, silica (B1680970) gel (SiO₂) is commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving effective separation. A solvent system of petroleum ether and ethyl acetate (EtOAc) is frequently employed. mdpi.com The polarity of this mixture can be adjusted to optimize the separation.

In a documented purification, a solvent ratio of 8:2 (v/v) petroleum ether to ethyl acetate was used. mdpi.com The anomeric mixture of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose presented as a single spot with a retention factor (Rf) of 0.2 under these conditions, indicating that this specific system was effective for isolating the compound from other impurities but not for separating the anomers themselves. mdpi.com However, the chromatographic behavior of the precursor, methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, on silica gel with a 9:1 petroleum ether/EtOAc system showed distinct Rf values for the α-anomer (0.2) and the β-anomer (0.4), demonstrating that chromatographic separation of the anomers is feasible with careful selection of conditions. mdpi.com

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

|---|---|---|---|

| 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose | SiO₂ | Petroleum Ether/EtOAc (8:2) | 0.2 |

| Methyl 2,3,5-tri-O-benzyl-α-D-xylofuranoside | SiO₂ | Petroleum Ether/EtOAc (9:1) | 0.2 |

| Methyl 2,3,5-tri-O-benzyl-β-D-xylofuranoside | SiO₂ | Petroleum Ether/EtOAc (9:1) | 0.4 |

Crystallization for Anomer Enrichment

Crystallization is a powerful technique for the purification and enrichment of a specific anomer from a mixture. This method relies on the differences in solubility and crystal lattice formation energy between the anomers. For 2,3,5-tri-O-benzyl-D-xylofuranose, crystallization has been successfully used to isolate and enrich the α-anomer. mdpi.comresearchgate.netresearchgate.net

In a specific application, a crude mixture of 2,3,5-tri-O-benzyl-D-xylofuranose, containing an anomeric ratio of approximately 89:11 (α:β), was subjected to crystallization. mdpi.com The process involved storing the crude syrup at a reduced temperature of 4 °C for three days. mdpi.com This procedure resulted in the formation of massive colorless block-shaped crystals. mdpi.com

The analysis of these crystals confirmed a significant enrichment of the α-anomer. The isolated solid contained the alpha anomer with only a minor contamination of the beta form, estimated at around 10%. mdpi.comresearchgate.netresearchgate.net This demonstrates that a simple crystallization process can effectively increase the purity of the desired α-anomer from an anomeric mixture. mdpi.com The success of this technique allowed for the first crystallographic structure determination of the α-anomer. mdpi.comresearchgate.net

| Parameter | Condition/Result |

|---|---|

| Starting Material | Crude 2,3,5-tri-O-benzyl-α,β-D-xylofuranose Syrup |

| Initial Anomeric Ratio (α:β) | ~89:11 |

| Crystallization Temperature | 4 °C |

| Crystallization Time | 3 days |

| Final Product | Enriched α-anomer with ~10% β-anomer contamination |

Chemical Transformations and Derivatization of 2,3,5 Tri O Benzyl Beta D Xylofuranose

Transformations Involving Protected Hydroxyl Groups

The benzyl (B1604629) ethers protecting the hydroxyl groups at the C-2, C-3, and C-5 positions are generally stable under a wide range of reaction conditions, allowing for selective manipulation of the anomeric center. However, these protecting groups can be removed when desired, typically through hydrogenolysis.

The removal of the benzyl groups is a crucial step in the final stages of the synthesis of many target molecules, as it unmasks the free hydroxyl groups. This deprotection is commonly achieved by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This process is generally clean and high-yielding.

Ring-Opening and Rearrangement Reactions (if applicable in context of synthesis)

Ring-opening and rearrangement reactions are fundamental transformations in carbohydrate chemistry, enabling access to diverse molecular architectures. While 2,3,5-Tri-O-benzyl-beta-D-xylofuranose itself is relatively stable, its derivatives can be designed to undergo such reactions.

A key example involves the nucleophilic ring-opening of anhydro sugars derived from xylofuranose (B8766934). For instance, 3,5-anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose, which contains a strained oxetane ring, undergoes regiospecific nucleophilic opening. researchgate.net Reaction with concentrated hydrobromic or hydroiodic acid leads to the exclusive formation of 5-deoxy-5-halo derivatives, where the nucleophile attacks the C-5 position, opening the anhydro ring. This type of reaction is crucial for synthesizing 1,3-disubstituted products from strained cyclic ethers. researchgate.net

Intramolecular rearrangement reactions have also been observed. When 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (a constitutional isomer of the xylo-compound) is treated with tin(IV) chloride, it undergoes an intramolecular Friedel-Crafts alkylation. nih.gov In this reaction, the aromatic ring of the O-2 benzyl group acts as a nucleophile, attacking the anomeric carbon (C-1) to form a C-glycosyl compound (an isochroman derivative). This demonstrates a sophisticated rearrangement where a benzyl protecting group participates directly in bond formation, leading to a significant structural change. nih.gov

Polymerization Studies of Xylofuranose Derivatives

The conversion of sugars into polymers is a growing field of interest for creating sustainable and functional materials. Xylofuranose derivatives serve as valuable monomers for the synthesis of polysaccharides and other polymers through various polymerization techniques. nih.govacs.org

Ring-Opening Polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers derived from sugars. Anhydro-sugars are particularly suitable for ROP. For example, 1,5-anhydro-2,3-di-O-(tert-butyldimethylsilyl)-beta-D-xylofuranose can be polymerized using catalysts like phosphorus pentafluoride to produce stereoregular (1→5)-alpha-D-xylofuranan. nih.gov This demonstrates that the furanose ring can be opened and polymerized in a controlled manner to yield a linear polysaccharide.

Copolymerization is also possible. The copolymerization of 1,5-anhydro-2,3-di-O-benzyl-beta-D-xylofuranose with a silylated xylofuranose monomer has been used to create partially benzylated stereoregular (1→5)-alpha-D-xylofuranan. nih.gov Similarly, the ring-opening copolymerization (ROCOP) of a D-xylose anhydro sugar derivative (an oxetane) with carbon disulfide (CS₂) has been shown to form polythiocarbonates. rsc.org

Controlled polymerization refers to methods that allow for the precise formulation of a polymer's microstructure, including its molecular weight, sequence, and dispersity (Đ). nih.govnih.gov In the context of xylofuranose derivatives, achieving control during ROP is a key research objective.

The ring-opening copolymerization of 3,5-anhydro-1,2-O-isopropylidene-α-d-xylofuranose with carbonyl sulfide (COS) can be controlled by catalyst choice and reaction temperature. nih.govacs.org Using a (salen)CrCl/cocatalyst system at 40 °C, the reaction proceeds with high selectivity, yielding a poly(monothiocarbonate) with a narrow dispersity (Đ = 1.17), which is indicative of a controlled process. nih.gov At higher temperatures, however, side reactions and structural rearrangements occur, leading to a loss of control. nih.govacs.org

The ability to control the polymerization of xylofuranose-derived monomers opens pathways to novel, well-defined biomaterials. These strategies are essential for tailoring the chemical and physical properties of the resulting polymers for specific applications, such as in medicine or materials science. acs.orgsemanticscholar.org

Table 3: Ring-Opening Polymerization of Xylofuranose Derivatives

| Monomer | Comonomer (if any) | Catalyst System | Polymer Type | Key Findings | Citation(s) |

|---|---|---|---|---|---|

| 1,5-Anhydro-2,3-di-O-(tert-butyldimethylsilyl)-β-D-xylofuranose | None | PF₅ or SbCl₅ | (1→5)-α-D-xylofuranan | Synthesis of stereoregular polysaccharide. | nih.gov |

| 3,5-Anhydro-1,2-O-isopropylidene-α-D-xylofuranose | Carbonyl Sulfide (COS) | (salen)CrCl / Cocatalyst | Poly(monothiocarbonate) | Controlled polymerization at 40°C (Đ = 1.17); loss of control at higher temperatures. | nih.govacs.org |

| D-xylose anhydro sugar derivative (oxetane) | Carbon Disulfide (CS₂) | Not specified | Polythiocarbonate | Control over regioselectivity is possible by varying reaction parameters. | rsc.org |

| 1,2-O-Isopropylidene-[d]-xylofuranose-3,5-cyclic carbonate | [l]-Lactide | Sn(Oct)₂ | Poly(l-lactide-co-IPXTC) | Sn(Oct)₂ preferred for high molecular weight copolymers. | acs.org |

Applications of 2,3,5 Tri O Benzyl Beta D Xylofuranose in Advanced Organic Synthesis

Utilization as a Chiral Pool Synthon

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.netrsc.org This approach avoids the need for asymmetric synthesis or chiral resolution, providing an efficient pathway to enantiopure targets. Carbohydrates, including D-xylose and its derivatives, are fundamental components of the chiral pool. researchgate.net

2,3,5-Tri-O-benzyl-D-xylofuranose exemplifies the utility of this concept. mdpi.com Researchers have exploited this compound as a versatile chiral starting material, or synthon, for the synthesis of various complex natural product analogues. mdpi.com For instance, it has been used as a surrogate to construct analogues of bioactive compounds such as (−)-steviamine, (+)-1-azafagomine, and the radicamines A and B. mdpi.com This underscores its role in providing a predefined stereochemical framework, which is elaborated through subsequent chemical transformations to yield the desired complex target molecules.

Precursor for the Synthesis of Glycomimetics

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates. unimi.it They are often modified to enhance metabolic stability, bioavailability, and potency compared to their natural counterparts, making them valuable in drug discovery. unimi.it 2,3,5-Tri-O-benzyl-D-xylofuranose is a pivotal precursor in the synthesis of various glycomimetics, most notably iminosugars, where the endocyclic oxygen atom is replaced by a nitrogen atom. researchgate.netmdpi.comnih.gov

Iminosugar C-glycosides are a specific class of glycomimetics where the anomeric oxygen is replaced by a carbon atom and the ring oxygen is replaced by nitrogen. semanticscholar.orgresearchgate.net These modifications confer resistance to enzymatic hydrolysis by glycosidases, making them attractive therapeutic candidates. acs.org Research has demonstrated the use of 2,3,5-Tri-O-benzyl-D-xylofuranose for the preparation of imino-L-arabinitol-C-glycosyl compounds, which are investigated as potential inhibitors of enzymes like UDP-Galf-transferase. mdpi.com

A crucial step in the synthesis of C-glycosides is the formation of a carbon-carbon bond at the anomeric center. The diastereoselective addition of organometallic reagents to sugar-derived electrophiles is a powerful method to achieve this. researchgate.netresearchgate.net In the context of iminosugar-C-glycosides, N-protected glycosylamines, which can be derived from precursors like 2,3,5-tri-O-benzyl-D-xylofuranose, serve as key intermediates. researchgate.net

These N-tert-butanesulfinyl glycosylamines function as latent imine equivalents. researchgate.net They react readily with a variety of carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), in a highly diastereoselective manner. researchgate.netresearchgate.net The stereochemical outcome of the addition is controlled by the existing chiral centers on the sugar ring, leading to the formation of the desired C-linked adducts with high stereopurity. researchgate.netresearchgate.net These adducts are then converted through further steps, such as intramolecular cyclization, into the target iminosugar-C-glycosides. researchgate.net

Transition metal-catalyzed cross-coupling reactions provide another robust strategy for forming the anomeric C-C bond. The Migita-Kosugi-Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide catalyzed by a palladium complex, has been successfully applied to the synthesis of iminosugar C-glycosides. researchgate.net This methodology allows for the stereoretentive synthesis of 1-C-substituted iminosugar derivatives from 1-C-tributylstannyl iminosugars. researchgate.net

While the Stille reaction is a prominent example, other cross-coupling methods are also employed. For instance, iron-catalyzed cross-coupling of glycosyl halides with aryl metal reagents has been developed for the efficient synthesis of aryl C-glycosides. nih.govkyoto-u.ac.jp These methods exhibit broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of C-glycoside structures. kyoto-u.ac.jpresearchgate.net

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and facile scalability. nih.govstrath.ac.uk This technology has been successfully applied to carbohydrate chemistry, including the synthesis of C-glycosides and iminosugars. acs.orguniversityofgalway.ie

Glycosyl phosphates are critical components of many biological structures, including bacterial capsular polysaccharides and protozoan lipophosphoglycans. glycoforum.gr.jpelsevierpure.com Synthetic glycosyl phosphates and their mimics are therefore important targets for elucidating biological functions and developing vaccines. glycoforum.gr.jp The synthesis of these molecules is challenging due to the instability of the glycosyl phosphate (B84403) linkage. elsevierpure.com

Strategies to overcome this instability include the use of more stable synthetic intermediates. One such approach employs glycosyl boranophosphates as stable precursors. glycoforum.gr.jp These compounds are more chemically stable than glycosyl phosphates and can be efficiently converted into the desired phosphodiester linkage at a late stage of the synthesis. glycoforum.gr.jp Protected furanose derivatives, such as 2,3,5-tri-O-benzyl-D-xylofuranose, are suitable starting materials that can be converted into glycosyl phosphites or other activated species. elsevierpure.com These intermediates are then coupled with an alcohol and subsequently oxidized or deprotected to yield the target glycosyl phosphate mimics. glycoforum.gr.jpelsevierpure.com

Data Tables

Table 1: Synthetic Methodologies Utilizing 2,3,5-Tri-O-benzyl-D-xylofuranose Derivatives

| Methodology | Target Compound Class | Key Findings & Reactions | References |

| Chiral Pool Synthesis | Natural Product Analogues | Used as a chiral synthon to build analogues of (−)-steviamine and (+)-1-azafagomine. | mdpi.com |

| Diastereoselective Addition | Iminosugar-C-glycosides | Addition of organometallic reagents (Grignard, organolithium) to N-sulfinyl glycosylamines. | researchgate.netresearchgate.netresearchgate.net |

| Cross-Coupling | Iminosugar-C-glycosides | Migita-Kosugi-Stille reaction of 1-C-stannylated iminosugars with electrophiles. | researchgate.net |

| Flow Chemistry | Iminosugar-C-glycosides | Hybrid flow-batch synthesis shortens reaction times for imino-C-glycoside scaffolds. | researchgate.netuniversityofgalway.ie |

| Phosphorylation | Glycosyl Phosphate Mimics | Use of stable precursors like glycosyl boranophosphates, derived from protected sugars. | glycoforum.gr.jpelsevierpure.com |

Synthesis of Iminosugar-C-glycosides

Development of Novel Chiral Auxiliaries and Ligands

The inherent chirality of sugars makes them excellent scaffolds for the development of catalysts and directing groups for asymmetric synthesis. mdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

While there are no specific reports detailing the use of 2,3,5-Tri-O-benzyl-beta-D-xylofuranose for this purpose, its parent sugar, D-xylose, has been successfully used to create chiral auxiliaries. For instance, D-xylose has been converted into N-acylated oxazolidin-2-one derivatives. dntb.gov.ua These auxiliaries have been shown to induce high diastereoselectivity in aldol (B89426) reactions. researchgate.net

Furthermore, the broader class of carbohydrates is widely used to synthesize chiral ligands for metal-catalyzed asymmetric reactions. acs.org These ligands, often bidentate or polydentate, coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction, such as in asymmetric hydrogenations or additions to aldehydes. nih.govresearchgate.net Although derivatives of glucose and fructose (B13574) are more commonly reported in this context, the structural motifs of D-xylose make it a viable candidate for such applications. The development of ligands from this compound would involve chemically modifying the sugar backbone to introduce coordinating atoms like nitrogen or phosphorus.

| Application Type | Example from Literature (Parent Sugar) | Function | Reference |

|---|---|---|---|

| Chiral Auxiliary | D-xylose derived oxazolidin-2-ones | Attached to a prochiral substrate to direct stereoselective alkylation and aldol reactions. | dntb.gov.ua |

| Chiral Ligand | Carbohydrate-based pseudo-dipeptides | Form complexes with Ruthenium for highly enantioselective transfer hydrogenation of ketones. | nih.gov |

| Chiral Ligand | Fructose and Sorbose derived β-amino alcohols | Used in the titanium-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes. | mdpi.com |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthetic Transformations

The initial step involves the reaction of D-xylose with methanol (B129727) in the presence of an acid catalyst. This Fischer glycosylation proceeds via protonation of the anomeric hydroxyl group, followed by the departure of a water molecule to form a cyclic oxacarbenium ion intermediate. Methanol then attacks this electrophilic species from either the alpha or beta face, leading to a mixture of methyl α,β-D-xylofuranosides.

The subsequent benzylation of the free hydroxyl groups at positions 2, 3, and 5 is typically achieved using benzyl (B1604629) bromide and a strong base, such as sodium hydride (NaH), in a reaction known as the Williamson ether synthesis. wikipedia.orgbyjus.comjk-sci.com The mechanism involves the deprotonation of the alcohol moieties by the base to form highly nucleophilic alkoxide ions. These alkoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide, where the alkoxide attacks the benzylic carbon, displacing the bromide ion to form the corresponding benzyl ether. wikipedia.orgbyjus.comjk-sci.com This process is repeated for all three hydroxyl groups.

The final step is the selective hydrolysis of the anomeric methyl glycoside to yield the desired 2,3,5-Tri-O-benzyl-D-xylofuranose. This is an acid-catalyzed process that follows a general A-2 mechanism for glycoside hydrolysis. jcsp.org.pk The reaction is initiated by the protonation of the glycosidic oxygen atom, making the aglycone (methanol) a better leaving group. A water molecule then acts as a nucleophile, attacking the anomeric carbon to form a protonated hemiacetal. Subsequent deprotonation yields the final product as a mixture of anomers. jcsp.org.pk

Table 1: Mechanistic Details of the Synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose

| Reaction Step | Reagents and Conditions | Reaction Type | Key Mechanistic Features |

| Methyl Xylofuranoside Formation | D-xylose, Methanol, Acid Catalyst | Fischer Glycosylation | Formation of a cyclic oxacarbenium ion intermediate; Nucleophilic attack by methanol. |

| Benzylation | Methyl α,β-D-xylofuranoside, Benzyl Bromide, Sodium Hydride | Williamson Ether Synthesis (SN2) | Deprotonation of hydroxyls to form alkoxides; Backside attack of the alkoxide on benzyl bromide. wikipedia.orgbyjus.comjk-sci.com |

| Hydrolysis | Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, Acid, Water | Acid-Catalyzed Hydrolysis (A-2) | Protonation of the glycosidic oxygen; Nucleophilic attack by water on the anomeric carbon. jcsp.org.pk |

Computational Modeling of Stereoselectivity in Glycosylation Reactions

Computational chemistry has become an indispensable tool for understanding the factors that control the stereochemical outcome of glycosylation reactions. For donors derived from 2,3,5-Tri-O-benzyl-beta-D-xylofuranose, computational models have been employed to predict and rationalize the observed stereoselectivity.

Analysis of Transition State Conformations

The stereoselectivity of a glycosylation reaction is determined by the relative energies of the transition states leading to the α- and β-glycosides. Computational studies allow for the detailed analysis of these transition state conformations. For furanosyl donors, the five-membered ring is flexible, and its conformation in the transition state plays a crucial role. Protecting groups, such as the benzyl groups in this compound, influence the conformational preferences of the furanose ring and the orientation of the attacking nucleophile. nih.gov By modeling the transition states, researchers can identify the key steric and stereoelectronic interactions that favor one anomeric outcome over the other. For instance, the presence of a bulky benzyl group at C5 can sterically hinder the approach of the nucleophile from one face of the molecule.

Energy Landscape Analysis of Reaction Intermediates (e.g., Oxacarbenium Ions)

In many glycosylation reactions, an oxacarbenium ion is a key reactive intermediate. The three-dimensional shape and stability of this ion significantly influence the stereochemical course of the reaction. tandfonline.com Computational methods, particularly density functional theory (DFT), have been used to map the conformational energy landscape of furanosyl oxacarbenium ions. tandfonline.com

For the xylo-configured oxacarbenium ion derived from a 2,3,5-Tri-O-benzyl-D-xylofuranosyl donor, the conformational energy landscape reveals the presence of multiple low-energy conformations. tandfonline.com The relative energies of these conformers and the energy barriers between them dictate the accessibility of different pathways for nucleophilic attack. Studies have shown that for xylose donors, the lack of strong stereoselectivity in some glycosylation reactions can be attributed to the presence of multiple accessible oxacarbenium ion conformations, leading to the formation of both α and β products. tandfonline.com In contrast, for other furanoside configurations like ribo and arabino, the energy landscape often shows a single dominant low-energy conformation, leading to high 1,2-cis selectivity. tandfonline.com

Table 2: Computational Insights into Glycosylation Stereoselectivity

| Computational Approach | Focus of Analysis | Key Findings for Xylo-configured Donors |

| Transition State Modeling | Geometry and energy of transition states for α and β product formation. | Influence of benzyl protecting groups on steric hindrance and stereoelectronic effects. |

| Energy Landscape Analysis | Conformational preferences and relative energies of oxacarbenium ion intermediates. | Multiple low-energy conformations contribute to a lack of high stereoselectivity in some cases. tandfonline.com |

Theoretical Prediction of Reactivity Profiles

The presence of electron-donating benzyl groups at the C2, C3, and C5 positions increases the electron density on the furanose ring compared to electron-withdrawing protecting groups like acetyl or benzoyl groups. bohrium.com This "arming" effect generally leads to an increase in the reactivity of the glycosyl donor, as the formation of the electron-deficient oxacarbenium ion intermediate is facilitated. Computational studies can quantify these electronic effects by calculating parameters such as atomic charges and electrostatic potentials. bohrium.com

Furthermore, theoretical models can predict how the reactivity of the donor is influenced by the nature of the glycosyl acceptor and the reaction conditions. By simulating the reaction profile, including the formation of intermediates and transition states, it is possible to estimate the activation energies for different reaction pathways. This allows for a theoretical prediction of which reactions are likely to be favorable and how the reactivity might be tuned by modifying the protecting groups or other aspects of the reaction system. For example, replacing benzyl groups with trifluoromethylated benzyl groups has been shown to alter the 1,2-cis selectivity in glucosylation reactions, a principle that could be theoretically explored for xylofuranosides. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2,3,5-Tri-O-benzyl-beta-D-xylofuranose in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the core xylofuranose (B8766934) structure, the presence and placement of the three benzyl (B1604629) protecting groups, and the stereochemistry of the anomeric center.

Detailed Research Findings: In solution (e.g., in CDCl₃), 2,3,5-Tri-O-benzyl-D-xylofuranose exists as an equilibrium mixture of its α and β anomers. mdpi.com Over time, this equilibrium shifts to favor the β-anomer, with reported ratios of approximately α:β = 2:3. mdpi.com The purity and the anomeric ratio can be directly assessed by integrating the distinct signals in the ¹H NMR spectrum, particularly the well-resolved anomeric proton (H-1) signals.

A suite of NMR experiments is typically employed for full structural assignment:

¹H NMR: Determines the number of unique proton environments and their scalar couplings (J-couplings), which helps define the relative stereochemistry of the furanose ring protons.

¹³C NMR: Identifies the number of unique carbon environments, including those of the xylose core and the benzyl groups.

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the tracing of the connectivity within the furanose ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon atom, enabling definitive assignment of both ¹H and ¹³C spectra. mdpi.com

The chemical shift of the anomeric proton (H-1) is a key diagnostic marker. For the β-anomer, this signal typically appears further upfield compared to its α-counterpart due to its axial-like orientation relative to the other ring substituents.

Table 1: Typical NMR Spectroscopic Data for the Characterization of 2,3,5-Tri-O-benzyl-D-xylofuranose Anomers

| Nucleus | Experiment Type | Key Diagnostic Regions / Signals | Purpose |

| ¹H | 1D Spectrum | ~δ 7.4-7.2 ppm | Aromatic protons of benzyl groups |

| ~δ 5.4-5.2 ppm | Anomeric proton (H-1) signals for α and β anomers | ||

| ~δ 4.8-4.4 ppm | Methylene (B1212753) protons (CH₂) of benzyl groups | ||

| ~δ 4.3-3.6 ppm | Furanose ring protons (H-2, H-3, H-4, H-5) | ||

| ¹³C | 1D Spectrum | ~δ 138-137 ppm | Quaternary aromatic carbons of benzyl groups |

| ~δ 129-127 ppm | CH aromatic carbons of benzyl groups | ||

| ~δ 105-98 ppm | Anomeric carbon (C-1) signals for α and β anomers | ||

| ~δ 88-70 ppm | Furanose ring and benzyl methylene carbons (C-2, C-3, C-4, C-5, CH₂) | ||

| Various | 2D (COSY, HSQC) | Cross-peaks | To confirm H-H connectivities and assign C-H pairs, respectively |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to confirm the molecular weight of this compound and to corroborate its elemental composition. High-resolution mass spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. mdpi.com

Detailed Research Findings: The molecular formula of this compound is C₂₆H₂₈O₅. nih.gov HRMS analysis confirms this composition by providing an experimental mass value that is very close to the theoretical (exact) mass. For instance, the calculated monoisotopic mass is 420.19367 Da. nih.gov In ESI-MS, the compound is typically observed as protonated or sodiated adducts. The detection of the correct molecular ion peak, often [M+Na]⁺ or [M+H]⁺, serves as definitive proof of the compound's identity and successful synthesis. Fragmentation analysis, though less commonly detailed, can provide structural information by showing the loss of benzyl groups or other characteristic fragments.

Table 2: Molecular Weight and High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Description |

| Molecular Formula | C₂₆H₂₈O₅ | The elemental composition of the compound. nih.gov |

| Molecular Weight | 420.50 g/mol | The average molecular mass. nih.gov |

| Exact Monoisotopic Mass | 420.19367 Da | The calculated mass used for HRMS confirmation. nih.gov |

| Observed Ion (HRMS) | [M+Na]⁺ | A common adduct observed in ESI-MS. |

| Expected m/z for [M+Na]⁺ | 443.18321 | Calculated value for the sodium adduct (C₂₆H₂₈O₅Na⁺). |

| Observed Ion (HRMS) | [M+H]⁺ | A common adduct observed in ESI-MS. |

| Expected m/z for [M+H]⁺ | 421.20128 | Calculated value for the protonated molecule (C₂₆H₂₉O₅⁺). |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in the this compound molecule. While detailed spectra are not always published, the use of IR for the characterization of this compound has been documented in the scientific literature. researchgate.net The spectrum provides qualitative confirmation that the key structural motifs—hydroxyl, ether, and aromatic rings—are present, and that starting materials have been consumed.

Detailed Research Findings: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of a hydroxyl group (from the anomeric C-1 position) is confirmed by a broad absorption in the high-frequency region. The numerous C-O ether bonds and the aromatic benzyl groups also produce strong, characteristic signals. Raman spectroscopy can be a useful complementary technique, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~3600-3200 | O-H | Stretching | Confirms the presence of the free anomeric hydroxyl group. |

| ~3100-3000 | Aromatic C-H | Stretching | Indicates the presence of the benzyl protecting groups. |

| ~3000-2850 | Aliphatic C-H | Stretching | From the xylose core and benzyl CH₂ groups. |

| ~1600, ~1495, ~1450 | Aromatic C=C | Stretching | Characteristic signals of the phenyl rings. |

| ~1150-1000 | C-O | Stretching | Strong absorptions from the furanose ring and benzyl ether linkages. |

Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Given the compound's polarity and low volatility, liquid chromatography is the predominant method used.

Detailed Research Findings:

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a synthesis and to get a preliminary indication of purity. For the mixture of anomers, a representative TLC system uses a silica (B1680970) gel plate with a mobile phase of dichloromethane (B109758) and methanol (B129727) (e.g., 8:2 v/v), yielding an R_f value of approximately 0.6. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the quantitative analysis of purity and for the preparative separation of the α and β anomers if required. Research studies utilize Reverse-Phase HPLC (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems, often coupled directly to a mass spectrometer (LC-MS) for simultaneous separation and identification. mdpi.com This allows for the purity of the sample to be assessed with a high degree of confidence.

Gas Chromatography (GC): Due to its high molecular weight and the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct analysis by GC. Analysis via GC would necessitate chemical derivatization, such as silylation of the anomeric hydroxyl group, to create a more volatile analogue.

Table 4: Chromatographic Methods for the Analysis and Purification of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Dichloromethane/Methanol (8:2, v/v) | Reaction monitoring, preliminary purity check. mdpi.com |

| HPLC/UHPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water gradients | High-resolution separation, purity assessment, LC-MS analysis. mdpi.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Preparative isolation and purification from synthesis reaction mixtures. |

Future Research Directions and Synthetic Prospects

Exploration of New Protecting Group Strategies for Xylofuranose (B8766934) Scaffolds

The benzyl (B1604629) groups in 2,3,5-Tri-O-benzyl-beta-D-xylofuranose offer stability but require harsh deprotection conditions, typically catalytic hydrogenation. Future research is directed towards developing novel protecting group strategies for xylofuranose scaffolds that offer greater versatility and milder removal conditions. The discrimination between the different hydroxyl groups on a carbohydrate ring remains a significant challenge in synthetic carbohydrate chemistry. universiteitleiden.nl

One promising avenue is the use of silyl ethers, substituted benzyl ethers, and other acid- or base-labile groups that can be selectively removed without affecting other parts of a molecule. universiteitleiden.nl For instance, the development of protecting groups orthogonal to the benzyl groups would allow for regioselective modification of the xylofuranose ring, expanding its synthetic potential. An overview of commonly used protecting groups and their deprotection conditions is presented in the table below.

| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Cleavage |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C; Birch reduction |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ, CAN; TFA |

| Silyl (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, AcOH |

| Acetyl | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH; Mild base |

| Benzoyl | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH; Mild base |

| Isopropylidene | - | Acetone, Acid catalyst | Aqueous acid (e.g., AcOH, HCl) |

The strategic application of these groups could facilitate more efficient syntheses. For example, employing a temporary silyl group at the 5-position would allow for modifications at the 2- and 3-positions before its selective removal and subsequent functionalization of the primary alcohol. Research into photolabile protecting groups also offers a pathway for deprotection under neutral conditions, which is highly desirable for sensitive substrates.

Chemoenzymatic Approaches to Xylofuranose Modification

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, presents a powerful tool for modifying carbohydrate scaffolds. mdpi.com Enzymes like lipases, proteases, and glycosidases can be used for highly regioselective acylation, deacylation, and glycosylation reactions under mild conditions, often circumventing the need for extensive protecting group manipulations. mdpi.comresearchgate.net

For xylofuranose derivatives, research is moving towards using enzymes for:

Regioselective Acylation: Lipases could be employed to selectively acylate the primary 5-hydroxyl group of a partially protected xylofuranose, leaving the secondary hydroxyls free for other transformations.

Selective Deprotection: Hydrolases could be used for the regioselective removal of acyl protecting groups from a per-acylated xylofuranose, providing valuable intermediates. For instance, the hydrolysis catalyzed by Candida rugosa lipase (CRL) has been successfully used in preparing new glycolipids from protected glucosamine building blocks. researchgate.net

Glycosylation: Glycosyltransferases or engineered glycosidases could facilitate the stereoselective formation of glycosidic bonds, attaching the xylofuranose unit to other sugars or aglycones.

These enzymatic methods offer high selectivity and are performed in environmentally benign aqueous systems, aligning with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of Benzylated Xylofuranoses

The traditional synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose involves the use of hazardous reagents like sodium hydride and solvents such as dimethylformamide (DMF). mdpi.comresearchgate.net Adopting green chemistry principles is a key area for future research to make the synthesis more sustainable and environmentally friendly. uni-mainz.deunibo.it

Key areas for improvement include:

Alternative Solvents: Replacing high-boiling point, toxic solvents like DMF with greener alternatives such as ionic liquids, supercritical fluids (like CO₂), or bio-based solvents (e.g., Cyrene).

Safer Reagents: Exploring alternatives to pyrophoric and moisture-sensitive reagents like NaH. This could involve using solid-supported bases or phase-transfer catalysis conditions which can improve safety and simplify work-up procedures.

Catalytic Benzylation: Developing catalytic methods for benzylation that avoid the use of stoichiometric amounts of base and benzylating agent, thereby reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The application of xylochemistry, which utilizes wood-derived small molecules as starting materials, is a core concept in the move towards more sustainable chemical production. uni-mainz.de

| Green Chemistry Principle | Application to Benzylated Xylofuranose Synthesis |

| Prevention | Design syntheses to minimize waste generation. |

| Atom Economy | Maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Avoid toxic reagents like NaH and solvents like DMF. |

| Safer Solvents & Auxiliaries | Utilize benign solvents like water, ethanol, or novel green solvents. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Start from D-xylose, a readily available hemicellulose component. mdpi.comuni-mainz.de |

Applications in Materials Science through Polymerization of Xylofuranose Derivatives

Carbohydrate-based polymers are gaining significant attention as sustainable, biodegradable, and biocompatible materials. acs.org Xylofuranose derivatives, including this compound, represent valuable monomers for the synthesis of novel polymers with unique properties.

Future research in this area focuses on:

Ring-Opening Polymerization (ROP): Converting xylofuranose derivatives into strained-ring monomers like epoxides or oxetanes, which can then undergo ROP to form polyethers.

Copolymerization: Copolymerizing xylofuranose-based monomers with other feedstocks, such as carbonyl sulfide (COS), can create polymers with tunable properties. acs.org For example, copolymerization of a xylose-derived oxetane with COS can lead to poly(monothiocarbonate)s, which exhibit different thermal and mechanical properties compared to their polycarbonate analogues. acs.org

Functional Polymers: The benzyl groups on the xylofuranose ring can influence the properties of the resulting polymer, such as its solubility and thermal stability. Deprotection of these groups after polymerization would yield a hydrophilic polymer with free hydroxyl groups, which could be further functionalized for applications in drug delivery, hydrogels, or biocompatible coatings. The inclusion of sulfur in the polymer backbone has been shown to enhance thermal stability. acs.org

The thermal polymerization of other furanose derivatives, such as methyl α,β-D-glucofuranoside, has been demonstrated, suggesting the feasibility of similar approaches for xylofuranose-based monomers. nih.gov

Expanding the Scope of Complex Molecular Synthesis Utilizing this compound

2,3,5-Tri-O-benzyl-D-xylofuranose is a valuable chiron, a stereochemically defined building block used in the synthesis of complex molecules. mdpi.com Its furanose structure and defined stereocenters make it an ideal starting material for the synthesis of various natural product analogues and bioactive compounds.

Current and future applications in this domain include:

Iminosugar Synthesis: This compound is a key intermediate in the synthesis of iminosugars, which are potent inhibitors of glycosidases and have therapeutic potential. mdpi.com It has been used to prepare imino-L-arabinitol-C-glycosyl compounds. mdpi.com

Natural Product Analogues: It serves as a surrogate to construct analogues of various natural products, including radicamines A and B, (+)-1-azafagomine, and (-)-steviamine. mdpi.com

Glycomimetics: The xylofuranose scaffold can be modified to create glycomimetics, which mimic the structure of natural carbohydrates and can modulate the activity of carbohydrate-processing enzymes. mdpi.com

Nucleoside Analogues: The furanose ring is the core of nucleosides. Modified xylofuranose derivatives can be used to synthesize novel nucleoside analogues with potential antiviral or anticancer activities.

The ability to selectively manipulate the functional groups of this compound will continue to expand its role in the asymmetric synthesis of a diverse range of complex and biologically significant molecules.

Q & A

Q. What are the standard synthetic protocols for 2,3,5-Tri-O-benzyl-β-D-xylofuranose, and how are reaction conditions optimized?

The synthesis typically involves sequential benzylation of D-xylofuranose derivatives under anhydrous conditions. For example, benzyl bromide or chloride is used with a strong base like sodium hydride (NaH) in dimethylformamide (DMF) to achieve regioselective protection of hydroxyl groups at the 2, 3, and 5 positions . Optimization includes controlling reaction time (e.g., overnight stirring for complete substitution) and temperature (room temperature for stability). Column chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating the product from intermediates and byproducts .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm regioselective benzylation by identifying proton shifts (e.g., benzyl methylene protons at δ 4.4–4.6 ppm) and anomeric proton configuration (β-D-xylofuranose anomeric proton at δ 5.1–5.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 420.5 for CHO) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies isolating the α-anomer with β-contamination .

Advanced Research Questions

Q. How can anomeric contamination (e.g., α/β mixtures) be resolved during synthesis?

Crystallization under controlled conditions (e.g., slow evaporation in dichloromethane/hexane) exploits differences in solubility between anomers. For instance, the α-anomer of 2,3,5-Tri-O-benzyl-D-xylofuranose crystallizes preferentially, leaving residual β-anomer in the mother liquor. Hirshfeld atom refinement (HAR) of X-ray data can resolve <10% β-contamination . Alternative methods include chiral chromatography or enzymatic resolution using glycosidases.

Q. What strategies improve glycosylation efficiency when using this compound in nucleoside analog synthesis?

- Activating Agents : Use of Lewis acids (e.g., trimethylsilyl triflate) or oxophilic metals (e.g., titanium(IV) chloride) enhances leaving-group displacement in O-glycosylation .

- Protecting Group Compatibility : Benzyl groups are stable under glycosylation conditions but require hydrogenolysis (Pd/C, H) for deprotection post-reaction. Comparative studies with benzoyl-protected analogs (e.g., tetra-O-benzoyl-D-xylofuranose) show benzyl groups offer better steric control .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophile activation, while low temperatures (−20°C) suppress side reactions .

Q. How do contradictory reports on reaction yields arise, and how can they be addressed methodologically?

Discrepancies often stem from:

- Moisture Sensitivity : Trace water hydrolyzes intermediates; strict anhydrous conditions (e.g., molecular sieves, N atmosphere) are essential .

- Purification Challenges : Co-elution of byproducts in chromatography can lead to misreported yields. Dual detection (UV + evaporative light scattering) improves quantification .

- Anomerization : Prolonged reaction times or acidic conditions promote α⇌β interconversion. Kinetic quenching (rapid cooling) preserves the desired β-configuration .

Methodological Considerations for Data Analysis

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Interlaboratory Validation : Share samples with independent labs for NMR and HRMS cross-verification.

- Batch Consistency Testing : Compare retention times (HPLC) and melting points across multiple syntheses.

- Quantitative NMR : Integrate benzyl proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

- NOESY NMR : Correlates spatial proximity of protons to confirm furanose ring puckering and substituent orientation.

- Electronic Circular Dichroism (ECD) : Detects Cotton effects from chiral centers, distinguishing α/β anomers in solution .

- DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to validate configurations .

Table: Comparison of Protecting Group Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.